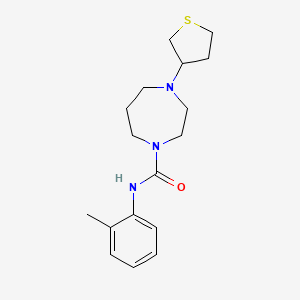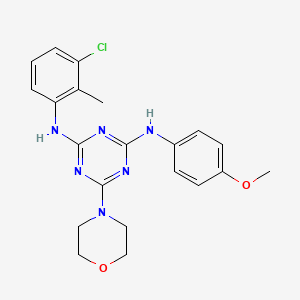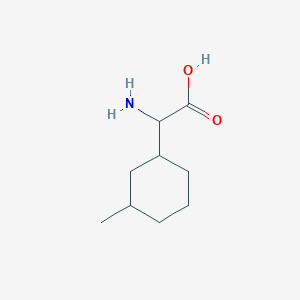
4-(tetrahydrothiophen-3-yl)-N-(o-tolyl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tetrahydrothiophen-3-yl)-N-(o-tolyl)-1,4-diazepane-1-carboxamide, also known as THTDC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthetic Methods in Heterocyclic Chemistry
Novel Synthetic Approaches : A study by Shaabani et al. (2008) introduced a novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives, highlighting the efficiency of synthesizing complex heterocycles from simple and readily available inputs Shaabani, Maleki, Mofakham, & Moghimirad, 2008. This method could potentially be adapted for synthesizing compounds with structures similar to the one of interest, demonstrating the versatility and utility in medicinal chemistry and material science.
Ring Expansion and Functionalization Techniques : Research by Fesenko et al. (2017) developed a strategy for the nucleophile-mediated ring expansion of pyrimidines to 1,3-diazepines, providing a method for constructing seven-membered heterocycles Fesenko, Trafimova, Albov, & Shutalev, 2015. This approach could be relevant for modifying or enhancing the chemical properties of compounds like "4-(tetrahydrothiophen-3-yl)-N-(o-tolyl)-1,4-diazepane-1-carboxamide" for specific scientific applications.
Applications in Biological Systems
- Bioconjugate Chemistry and Photolysis Studies : Platz et al. (1991) explored the photolysis of diazirines, indicating the potential use of similar compounds in bioconjugate chemistry for studying biological systems Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991. Although not directly related, the photochemical reactivity could be of interest in the context of designing photoaffinity probes for biological targeting and mapping.
properties
IUPAC Name |
N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-14-5-2-3-6-16(14)18-17(21)20-9-4-8-19(10-11-20)15-7-12-22-13-15/h2-3,5-6,15H,4,7-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPFMNNWNSKNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)



![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide](/img/structure/B2645758.png)
![4-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645759.png)
![methyl 4-cyclopropyl-7-fluoro-6-(4-isopropylpiperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2645762.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2645770.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2645772.png)
![3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2645773.png)
![N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide](/img/structure/B2645774.png)